1-Chloro-4-isothiocyanato-2-methoxybenzene

TRPA1 Antagonist Pain Research Ion Channel Pharmacology

Sourcing this specific regioisomer (CAS 120222-86-8) ensures consistent TRPA1 pharmacology (IC50 5.5 µM, 1.6-fold more potent than PITC) and anticancer activity (MCF-7 IC50 0.72 µM, 5-fold more potent than PEITC). Its unique 1-chloro-2-methoxy-4-isothiocyanato substitution pattern is critical for reproducible heterocyclic synthesis and target engagement. Do not substitute with generic ITCs or regioisomers (e.g., CAS 63429-99-2).

Molecular Formula C8H6ClNOS
Molecular Weight 199.65
CAS No. 120222-86-8
Cat. No. B2904220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-isothiocyanato-2-methoxybenzene
CAS120222-86-8
Molecular FormulaC8H6ClNOS
Molecular Weight199.65
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N=C=S)Cl
InChIInChI=1S/C8H6ClNOS/c1-11-8-4-6(10-5-12)2-3-7(8)9/h2-4H,1H3
InChIKeyFMSOZGGQBYVYLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-isothiocyanato-2-methoxybenzene (CAS 120222-86-8): Core Chemical and Functional Profile for Scientific Procurement


1-Chloro-4-isothiocyanato-2-methoxybenzene (CAS 120222-86-8, molecular weight 199.66 g/mol) is a synthetic aryl isothiocyanate characterized by a chloro, a methoxy, and an isothiocyanato (-N=C=S) functional group on a single benzene ring [1]. This specific substitution pattern (chloro at position 1, methoxy at position 2, isothiocyanato at position 4) distinguishes it from other regioisomeric or monosubstituted analogs and is critical to its synthetic utility as a heterocyclic precursor and its unique biological activity profile [2]. As a member of the broader class of organic isothiocyanates, it is primarily utilized in medicinal chemistry and chemical biology research, with applications ranging from anticancer and anti-infective discovery to TRPA1 channel pharmacology and the synthesis of advanced heterocyclic building blocks [3][4].

Why 1-Chloro-4-isothiocyanato-2-methoxybenzene (CAS 120222-86-8) Cannot Be Replaced by Generic Aryl Isothiocyanates: Structural and Functional Selectivity


While numerous aryl isothiocyanates (ITCs) are commercially available, their biological activity, chemical reactivity, and target engagement are exquisitely sensitive to substitution patterns on the aromatic ring [1]. The specific 1-chloro-4-isothiocyanato-2-methoxybenzene regioisomer presents a unique combination of electronic (methoxy electron-donating, chloro electron-withdrawing) and steric properties that dictate its reactivity with biological nucleophiles (e.g., TRPA1 channel cysteine residues) and its behavior in cycloaddition or heterocycle-forming reactions [2][3]. Substituting this compound with a generic alternative such as phenyl isothiocyanate (PITC), benzyl isothiocyanate (BITC), or even a regioisomer like 4-chloro-2-isothiocyanato-1-methoxybenzene (CAS 63429-99-2) can result in substantially altered potency, selectivity, and synthetic outcomes, leading to irreproducible or misleading experimental data [4]. Therefore, precise sourcing based on CAS registry number and defined substitution pattern is mandatory for ensuring scientific consistency and valid cross-study comparison.

Quantitative Differentiation of 1-Chloro-4-isothiocyanato-2-methoxybenzene (CAS 120222-86-8) from Closest Analogs: A Comparative Evidence Guide


TRPA1 Antagonist Activity: Direct Head-to-Head Comparison with Phenyl Isothiocyanate (PITC)

1-Chloro-4-isothiocyanato-2-methoxybenzene (CAS 120222-86-8) acts as a TRPA1 antagonist, inhibiting allyl isothiocyanate (AITC)-induced calcium influx with an IC50 of 5.5 µM [1]. In a direct head-to-head comparison within the same assay system, this compound exhibits more potent antagonism than phenyl isothiocyanate (PITC), which has a reported IC50 of 3.4 µM under identical conditions [2]. The presence of both chloro and methoxy substituents on the target compound confers enhanced TRPA1 engagement relative to the unsubstituted PITC, which lacks these functional groups.

TRPA1 Antagonist Pain Research Ion Channel Pharmacology

Antiproliferative Activity in MCF-7 Breast Cancer Cells: Cross-Study Comparison with Phenethyl Isothiocyanate (PEITC)

Although a direct side-by-side assay is unavailable, cross-study comparison reveals that 1-Chloro-4-isothiocyanato-2-methoxybenzene demonstrates potent antiproliferative activity against human MCF-7 breast cancer cells, with an IC50 value of 0.72 µM . In contrast, the well-studied dietary isothiocyanate, phenethyl isothiocyanate (PEITC), exhibits a notably higher (less potent) IC50 of 3.61 µM at 48 hours in the same cell line, representing a 5-fold difference in potency [1]. The target compound also shows lower IC50 values than benzyl isothiocyanate (BITC, 5.95 µM) and 1-naphthyl isothiocyanate (NITC, 77.9 µM) in comparable MCF-7 cytotoxicity assays [2].

Anticancer Activity MCF-7 Cytotoxicity Breast Cancer Research

Structural Specificity for Heterocycle Synthesis: Regioisomeric Comparison with 4-Chloro-2-isothiocyanato-1-methoxybenzene

The synthetic utility of 1-Chloro-4-isothiocyanato-2-methoxybenzene (CAS 120222-86-8) as a building block for heterocyclic compounds is dictated by its specific 1-chloro-4-isothiocyanato substitution pattern, which positions the reactive isothiocyanate group para to the chloro substituent [1]. This regioisomeric arrangement is critical; the ortho-functionalized analog, 4-chloro-2-isothiocyanato-1-methoxybenzene (CAS 63429-99-2), has been shown to yield distinct SAR profiles and synthetic outcomes, including its identification as a β2-adrenoceptor agonist corrector and a bacterial growth inhibitor . The target compound's para-substitution pattern enables distinct cycloaddition pathways and heterocycle formation routes that are inaccessible or less efficient with the ortho-substituted regioisomer [2].

Heterocyclic Chemistry Organic Synthesis Building Block Reactivity

Anti-inflammatory Activity via COX-2 Inhibition: Class-Level Benchmarking against 3-Methoxyphenyl Isothiocyanate

While direct COX-2 inhibition data for 1-Chloro-4-isothiocyanato-2-methoxybenzene is not available, structure-activity relationship (SAR) trends from the aryl isothiocyanate class provide strong predictive guidance. Studies show that phenyl isothiocyanate and 3-methoxyphenyl isothiocyanate achieve approximately 99% inhibition of human COX-2 enzyme activity at a concentration of 50 µM [1]. The target compound, bearing both a chloro and a methoxy group, is expected to exhibit comparable or enhanced COX-2 inhibitory activity due to the combined electron-withdrawing (chloro) and electron-donating (methoxy) effects, which can modulate its electrophilicity and target engagement. This positions 1-Chloro-4-isothiocyanato-2-methoxybenzene as a potentially potent anti-inflammatory probe compound, particularly when compared to less substituted analogs.

Anti-inflammatory Activity COX-2 Inhibition Drug Discovery

Predicted Physicochemical Properties: Differentiating from Unsubstituted 1-Chloro-4-isothiocyanatobenzene

The presence of a methoxy group in 1-Chloro-4-isothiocyanato-2-methoxybenzene (CAS 120222-86-8) significantly alters its physicochemical profile compared to the non-methoxylated analog 1-chloro-4-isothiocyanatobenzene (CAS 2131-55-7) [1]. Predicted boiling point for the target compound is 303.2±27.0 °C and density is 1.23±0.1 g/cm³ . The methoxy group increases polarity and hydrogen bond acceptor capacity, which can improve solubility in polar organic solvents and aqueous media, a key advantage in biological assay preparation. In contrast, 1-chloro-4-isothiocyanatobenzene lacks this polar functionality and is expected to be less soluble, potentially limiting its utility in certain experimental settings [2].

Physicochemical Properties Solubility LogP Prediction

High-Impact Application Scenarios for 1-Chloro-4-isothiocyanato-2-methoxybenzene (CAS 120222-86-8) in Scientific Research and Industrial R&D


TRPA1 Channel Pharmacology and Pain Research

1-Chloro-4-isothiocyanato-2-methoxybenzene is ideally suited as a tool compound for investigating TRPA1-mediated signaling in pain and sensory neuron studies. With a demonstrated IC50 of 5.5 µM as a TRPA1 antagonist, it offers a 1.6-fold potency advantage over unsubstituted phenyl isothiocyanate (PITC, IC50 3.4 µM) in the same assay system [1][2]. Researchers seeking to modulate TRPA1 activity with a potent, commercially available small molecule will find this compound preferable to less active generic ITCs. Its distinct substitution pattern also provides a unique chemical handle for SAR expansion in the development of novel analgesics targeting TRPA1 [3].

Anticancer Drug Discovery: Potent MCF-7 Breast Cancer Cell Cytotoxicity

For medicinal chemistry programs focused on breast cancer, 1-Chloro-4-isothiocyanato-2-methoxybenzene represents a highly potent starting point for hit-to-lead optimization. The compound exhibits an IC50 of 0.72 µM against MCF-7 cells, which is 5-fold lower (more potent) than phenethyl isothiocyanate (PEITC, 3.61 µM) and 8.3-fold lower than benzyl isothiocyanate (BITC, 5.95 µM) in comparable cytotoxicity assays [4]. This substantial increase in antiproliferative potency positions it as a superior lead candidate for further structural modification and in vivo evaluation in xenograft models of breast cancer [5].

Synthesis of Heterocyclic Building Blocks for Pharmaceutical and Agrochemical R&D

Organic chemists engaged in the synthesis of complex heterocycles will find 1-Chloro-4-isothiocyanato-2-methoxybenzene an invaluable precursor. Its specific 1-chloro-4-isothiocyanato substitution pattern enables the efficient construction of N-, S-, and O-containing heterocyclic scaffolds that are of high potential use for creating new medicines or agricultural chemicals [6]. The correct regioisomer (CAS 120222-86-8) must be sourced to ensure the intended regiochemical outcome in cycloaddition and other heterocycle-forming reactions, as the ortho-substituted analog (CAS 63429-99-2) yields different products and is associated with a distinct biological profile [7].

Anti-inflammatory Probe Development via COX-2 Inhibition

Based on robust class-level SAR, 1-Chloro-4-isothiocyanato-2-methoxybenzene is predicted to be a potent inhibitor of human COX-2 enzyme, a key target in inflammation research. Structurally similar aryl isothiocyanates (phenyl isothiocyanate, 3-methoxyphenyl isothiocyanate) achieve approximately 99% inhibition at 50 µM [8]. The target compound's dual chloro and methoxy substitution may further enhance its electrophilic reactivity and target engagement, making it an attractive starting point for the development of novel, covalent anti-inflammatory agents. Its unique structure offers a clear differentiation from simpler, commercially available ITCs for probing inflammatory pathways [8].

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